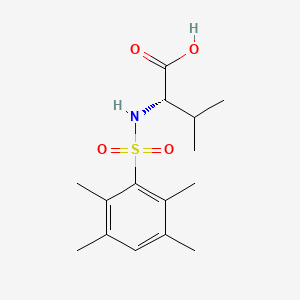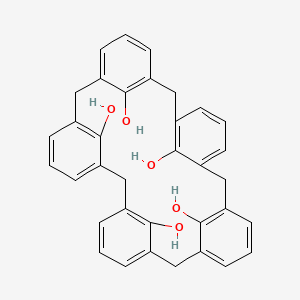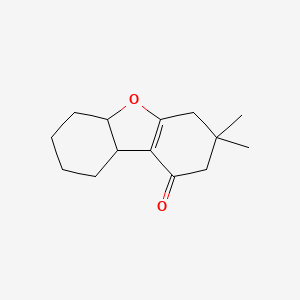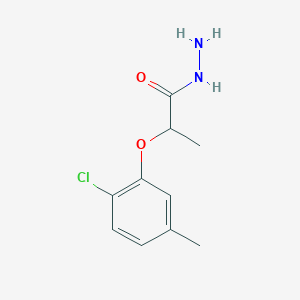
2-(2-Chloro-5-methylphenoxy)propanohydrazide
Descripción general
Descripción
“2-(2-Chloro-5-methylphenoxy)propanohydrazide” is a chemical compound with the molecular formula C10H13ClN2O2 . It has a molecular weight of 228.68 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
“2-(2-Chloro-5-methylphenoxy)propanohydrazide” is a solid compound . It has a molecular weight of 228.68 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds related to "2-(2-Chloro-5-methylphenoxy)propanohydrazide" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). Another study focused on novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, revealing their antibacterial and antifungal activities (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Applications
Research into 2,5-disubstituted 1,3,4-oxadiazole derivatives, synthesized from a starting material closely related to 2-(2-Chloro-5-methylphenoxy)propanohydrazide, demonstrated significant analgesic and anti-inflammatory activities in rodent models (Dewangan et al., 2015).
Material Science Applications
Studies have also explored the potential of related compounds in material science applications, such as the synthesis and characterization of novel hydrazones for larvicidal activity against Anopheles arabiensis, indicating the versatility of these compounds beyond biomedical applications (N. P et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-4-8(11)9(5-6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSYSNACBDIEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390896 | |
| Record name | 2-(2-chloro-5-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588680-01-7 | |
| Record name | 2-(2-chloro-5-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1608917.png)
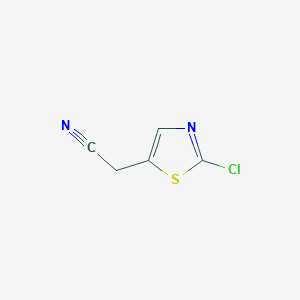
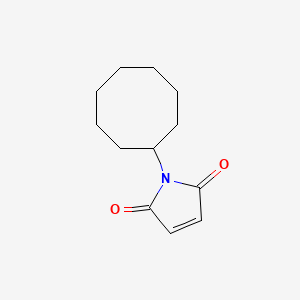
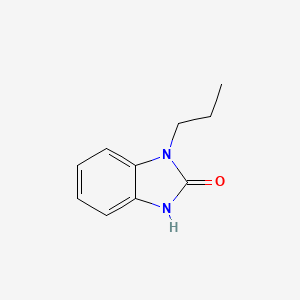
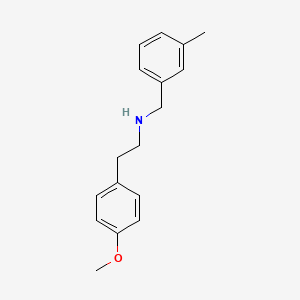
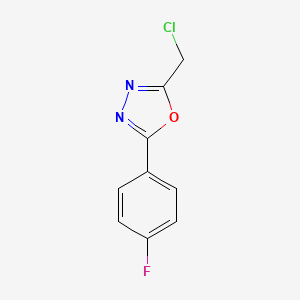
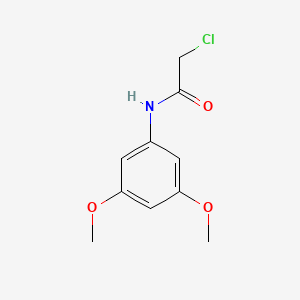
![5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine](/img/structure/B1608929.png)
